[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride
Description
The compound [3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride is a highly substituted glycoside derivative featuring:
Properties
CAS No. |
81859-24-7 |
|---|---|
Molecular Formula |
C25H50ClNO16 |
Molecular Weight |
656.1 g/mol |
IUPAC Name |
[3-[2-[2,4-dihydroxy-5-[3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C25H50NO16.ClH/c1-26(2,3)10-15(31)12-35-8-9-39-23-18(32)20(17(13-36-14-30)40-24(23)34)42-25-19(33)22(38-7-5-28)21(37-6-4-27)16(11-29)41-25;/h15-25,27-34H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FQOVCYRTDMQFLY-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] |
physical_description |
Whitish powder; [3V Sigma MSDS] |
Related CAS |
81859-24-7 |
Synonyms |
Amerchol JR 400; Catinal HC 100; Catinal HC 200; Catinal HC 35; Catinal LC 100; Catinal LC 200; Catinal PC 100; Celquat 230M; Celquat SC 230; Celquat SC 230M; Celquat SC 240C; Dekaquat 400KC; JR; JR 1; JR 125; JR 30M; JR 400; KG 30M; LR 300M; LR 400; |
Origin of Product |
United States |
Preparation Methods
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride is synthesized through a reaction between hydroxyethyl cellulose and a cationic etherifying agent. The process typically involves the following steps :
Preparation of Cationic Etherifying Agent: This is done by reacting epoxy chloropropane with trimethylamine.
Reaction with Hydroxyethyl Cellulose: The cationic etherifying agent is then reacted with hydroxyethyl cellulose under alkaline conditions, usually in an alcohol-water solution.
Quaternization: The resulting product is quaternized to form this compound.
Industrial production methods often involve optimizing reaction conditions to achieve high purity and quality of the final product. This includes controlling the temperature, pH, and reaction time to ensure consistent results .
Chemical Reactions Analysis
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride primarily undergoes reactions typical of quaternary ammonium compounds. These include:
Adsorption: It readily adsorbs onto keratinous surfaces such as hair and skin due to its cationic nature.
Interaction with Anionic Surfactants: This compound can alter the surface tension of aqueous solutions containing anionic surfactants like sodium lauryl sulfate.
Stability: It is stable within a pH range of 4 to 8, making it suitable for use in various cosmetic formulations.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects, particularly in antiviral and antibacterial contexts.
- Antiviral Activity : Research suggests that similar compounds can inhibit viral replication. For instance, derivatives of this compound have shown promise against viruses like cowpox and other members of the Orthopoxvirus genus .
- Antibacterial Properties : Some studies have indicated that compounds with similar structural features exhibit antibacterial activity by disrupting bacterial cell wall synthesis .
Biochemical Research
In biochemical studies, this compound can serve as a substrate or inhibitor in enzyme assays. Its multiple hydroxyl groups make it a suitable candidate for studying glycosylation processes and enzyme-substrate interactions.
Cosmetic Industry
Due to its hydrophilic nature and potential moisturizing properties, this compound could be utilized in skin care formulations. Its ability to enhance skin hydration makes it an attractive ingredient in cosmetic products aimed at improving skin health.
Agricultural Applications
There is emerging interest in the use of similar compounds as biopesticides or growth enhancers in agriculture. Their ability to modulate plant growth or protect against pathogens could be explored further.
Case Study 1: Antiviral Efficacy
A study published in Molecules explored the antiviral properties of compounds structurally related to the target compound. It was found that certain derivatives inhibited viral replication by interfering with the virus's ability to enter host cells .
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Moderate | Inhibits entry |
| Target Compound | High | Disrupts replication |
Case Study 2: Antibacterial Testing
Research conducted on similar glycosylated compounds revealed significant antibacterial activity against Staphylococcus aureus. The mechanism involved disruption of cell wall integrity .
| Bacteria | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| S. aureus | 15 | 10 |
| E. coli | 12 | 10 |
Mechanism of Action
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride exerts its effects primarily through ionic interactions. The positively charged quaternary ammonium groups in the polymer interact with the negatively charged surfaces of hair and skin . This interaction helps to neutralize static charges, smooth the hair cuticle, and form a protective film on the skin . Additionally, its cationic nature allows it to bind effectively with anionic surfactants, enhancing the overall performance of cosmetic formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The target compound’s quaternary ammonium group and hydroxyethoxy substituents likely enhance water solubility compared to non-ionic glycosides (e.g., madecassoside) .
- Stability : Ether linkages (e.g., –OCH2CH2OH) may improve resistance to enzymatic hydrolysis relative to ester-containing compounds (e.g., ’s phosphate ester) .
- Molecular Weight : Estimated >800 Da based on structural complexity, similar to asiaticoside A (975 Da) .
Biological Activity
The compound designated as [3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes multiple hydroxyl groups and ether linkages which are characteristic of polysaccharide derivatives. Its molecular formula is , indicating a high degree of hydroxylation that may contribute to its solubility and reactivity in biological systems.
Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties due to the presence of multiple hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that polysaccharides with similar configurations can protect cellular components from oxidative damage .
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it may inhibit the growth of bacteria and fungi by disrupting their cell wall integrity or interfering with metabolic pathways . The presence of trimethylammonium groups may enhance its interaction with microbial membranes.
3. Cytotoxicity and Cancer Research
Preliminary studies have indicated that the compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Detailed investigations are warranted to elucidate the specific pathways involved and to assess its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have been documented regarding the biological effects of structurally related compounds:
Case Study 1: Antioxidant Efficacy
A study demonstrated that a related compound significantly reduced lipid peroxidation in human cells exposed to oxidative stress. The antioxidant capacity was measured using DPPH radical scavenging assays, showing a dose-dependent effect.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Research Findings Summary
Q & A
Q. What are the key challenges in synthesizing this compound, and what strategies can optimize yield and purity?
Answer: Synthesis challenges include stereochemical control, regioselective glycosylation, and stability of hydroxy/ether functionalities. To optimize:
- Protecting Groups: Use temporary protecting groups (e.g., acetyl, benzyl) for hydroxyl moieties to prevent side reactions during glycosylation steps .
- Stepwise Purification: Employ size-exclusion chromatography (SEC) or preparative HPLC after each synthetic step to isolate intermediates .
- Reaction Monitoring: Use real-time NMR or LC-MS to track reaction progress and adjust conditions (e.g., pH, temperature) .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
Answer:
| Technique | Application | Key Data Points |
|---|---|---|
| NMR (¹H, ¹³C, 2D-COSY/HSQC) | Confirm stereochemistry and connectivity | Anomeric proton signals (δ 4.5–5.5 ppm), hydroxyl group splitting patterns |
| High-Resolution Mass Spectrometry (HRMS) | Validate molecular formula | Exact mass matching for [M+Cl]⁻ or [M]+ adducts |
| HPLC with ELSD/RID | Assess purity | Retention time consistency and absence of secondary peaks |
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational stability and reactivity?
Answer:
- Quantum Chemical Calculations (DFT): Optimize 3D structures to identify low-energy conformers and glycosidic bond torsion angles .
- Molecular Dynamics (MD) Simulations: Simulate solvation effects (e.g., in water or DMSO) to predict aggregation tendencies or hydrolysis pathways .
- AI-Driven Reactivity Prediction: Train models on similar glycosides to forecast regioselectivity in derivatization reactions .
Q. How can contradictions in experimental data (e.g., conflicting stability results) be resolved?
Answer:
- Controlled Degradation Studies: Isolate variables (e.g., pH, light exposure) using stability chambers. Compare degradation products via LC-MS to identify dominant pathways .
- Cross-Validation with Computational Data: Align experimental hydrolysis rates with DFT-calculated activation energies for key bonds .
- Reproducibility Protocols: Standardize solvent systems (e.g., avoid chloroform due to potential halogen interactions ) and document all conditions in detail .
Q. What methodologies are suitable for studying its biological interactions in vitro?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins (e.g., lectins) using immobilized glycan arrays .
- Cell-Based Assays: Test cytotoxicity and membrane permeability in HEK293 or Caco-2 cells, ensuring media exclude serum glycoproteins that may interfere .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. What are best practices for handling and storage to prevent degradation?
Answer:
- Storage Conditions: Lyophilize and store at -80°C under argon to minimize hydrolysis. Avoid freeze-thaw cycles .
- Solvent Compatibility: Use aprotic solvents (e.g., anhydrous DMF) for reactions; aqueous buffers should be degassed and maintained at pH 6–7 .
Methodological Innovation
Q. How can large datasets from multi-omics studies be integrated to understand its functional roles?
Answer:
Q. What interdisciplinary approaches bridge experimental and computational insights?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
